molecular formula C20H21N3O3S B2509514 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 893362-08-8

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2509514
CAS No.: 893362-08-8
M. Wt: 383.47
InChI Key: MVWWYPRKHHVDHO-UHFFFAOYSA-N
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Description

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that features an imidazole ring, a benzyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple stepsThe final step involves the acylation of the imidazole derivative with 2,4-dimethoxyphenylacetic acid under specific reaction conditions such as the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., lithium aluminum hydride for reduction), and nucleophiles (e.g., sodium methoxide for substitution). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety .

Scientific Research Applications

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The benzyl and dimethoxyphenyl groups can interact with hydrophobic pockets in proteins, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate
  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
  • 2-(1H-imidazol-1-yl)benzoic acid

Uniqueness

Compared to similar compounds, 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is unique due to the presence of both the benzyl and dimethoxyphenyl groups. These groups enhance its potential interactions with biological targets and its versatility in synthetic applications .

Properties

IUPAC Name

2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-16-8-9-17(18(12-16)26-2)22-19(24)14-27-20-21-10-11-23(20)13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWWYPRKHHVDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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